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molecular formula C6H6O2S B1268378 Methyl 3-thiophenecarboxylate CAS No. 22913-26-4

Methyl 3-thiophenecarboxylate

Cat. No. B1268378
M. Wt: 142.18 g/mol
InChI Key: ZTRAEMILTFNZSM-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

To a solution of 3-thiophene carboxylic acid methyl ester (1.8 g, 12.68 mmol) in acetic acid (7.5 ml) was added a mixture of nitric acid (0.67 ml), acetic acid (7.5 ml) and acetic anhydride (4.3 ml) at 0-10° C. The reaction mixture was stirred at 40° C. for 1 hr and then poured into crushed ice. The solid was filtered, washed with cold water and dried. The compound was recrystallised using ether/hexane to give 5-nitro-thiophene-3-carboxylic acid methyl ester (1.0 g, 42%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:9]=[CH:8][S:7][CH:6]=1)=[O:4].[N+:10]([O-])([OH:12])=[O:11].C(OC(=O)C)(=O)C>C(O)(=O)C>[CH3:1][O:2][C:3]([C:5]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[S:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
COC(=O)C1=CSC=C1
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.67 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The compound was recrystallised

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=CSC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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